molecular formula C18H22N2O B4633230 2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide

Cat. No.: B4633230
M. Wt: 282.4 g/mol
InChI Key: CTWQYBCQDCQEOE-UHFFFAOYSA-N
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Description

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a cyano group, an ethyl-substituted cyclohexylidene moiety, and a methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Cyclohexylidene Intermediate: The initial step involves the formation of the 4-ethylcyclohexylidene intermediate through a reaction between 4-ethylcyclohexanone and a suitable reagent such as phosphorus oxychloride.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

    Amidation Reaction: The final step involves the reaction of the cyano-substituted intermediate with 4-methylphenylamine under acidic or basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can provide insights into its biological activity.

Mechanism of Action

The mechanism of action of 2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the cyclohexylidene moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-2-(4-methylcyclohexylidene)-N-(4-methylphenyl)acetamide
  • 2-cyano-2-(4-ethylcyclohexylidene)-N-(4-chlorophenyl)acetamide
  • 2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the cyclohexylidene moiety and the methyl group on the phenyl ring can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Properties

IUPAC Name

2-cyano-2-(4-ethylcyclohexylidene)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-14-6-8-15(9-7-14)17(12-19)18(21)20-16-10-4-13(2)5-11-16/h4-5,10-11,14H,3,6-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQYBCQDCQEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=C(C#N)C(=O)NC2=CC=C(C=C2)C)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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